molecular formula C18H24N2O2 B4827594 1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B4827594
M. Wt: 300.4 g/mol
InChI Key: BKININYJVQZVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group and a piperidin-1-ylcarbonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with 2,5-Dimethylphenyl Group:

    Attachment of Piperidin-1-ylcarbonyl Group: The piperidin-1-ylcarbonyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives as starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Advanced purification techniques, such as chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence various cellular processes.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.

    1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-amine: Contains an amine group instead of a ketone.

    1-(2,5-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-ol: Features a hydroxyl group instead of a ketone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-6-7-14(2)16(10-13)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKININYJVQZVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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